Cas no 2171910-83-9 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid)
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid
- EN300-1476331
- 2171910-83-9
- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid
-
- Inchi: 1S/C27H34N2O5/c1-3-4-9-19(16-25(30)28-18(2)14-15-26(31)32)29-27(33)34-17-24-22-12-7-5-10-20(22)21-11-6-8-13-23(21)24/h5-8,10-13,18-19,24H,3-4,9,14-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
- InChI Key: QDBSTQCHQQLKPN-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(NC(C)CCC(=O)O)=O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 466.24677219g/mol
- Monoisotopic Mass: 466.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 13
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 105Ų
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1476331-50mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171910-83-9 | 50mg |
$2829.0 | 2023-09-29 | ||
| Enamine | EN300-1476331-100mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171910-83-9 | 100mg |
$2963.0 | 2023-09-29 | ||
| Enamine | EN300-1476331-250mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171910-83-9 | 250mg |
$3099.0 | 2023-09-29 | ||
| Enamine | EN300-1476331-500mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171910-83-9 | 500mg |
$3233.0 | 2023-09-29 | ||
| Enamine | EN300-1476331-1000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171910-83-9 | 1000mg |
$3368.0 | 2023-09-29 | ||
| Enamine | EN300-1476331-2500mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171910-83-9 | 2500mg |
$6602.0 | 2023-09-29 | ||
| Enamine | EN300-1476331-5000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171910-83-9 | 5000mg |
$9769.0 | 2023-09-29 | ||
| Enamine | EN300-1476331-10000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171910-83-9 | 10000mg |
$14487.0 | 2023-09-29 | ||
| Enamine | EN300-1476331-1.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]pentanoic acid |
2171910-83-9 | 1g |
$0.0 | 2023-06-06 |
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid Related Literature
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid
Introduction to 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid (CAS No. 2171910-83-9)
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2171910-83-9, represents a sophisticated molecular architecture designed for potential applications in drug development and medicinal chemistry. The presence of functional groups such as the methoxycarbonyl moiety and the amino acid-derived pentanoic acid backbone suggests a versatile chemical entity capable of participating in multiple biochemical interactions.
The molecular structure of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid incorporates a fluorenyl group, which is known for its stability and electronic properties that make it valuable in various synthetic applications. The fluorenylmethoxycarbonyl (Fmoc) protecting group is particularly noteworthy, as it is widely employed in peptide synthesis to safeguard amino groups during coupling reactions. This protective strategy is essential in ensuring the fidelity of peptide bond formation, a critical aspect in the synthesis of biologically active peptides and proteins.
The compound’s extended carbon chain, comprising heptanoic acid and amidation at the third position, introduces additional complexity that could be leveraged for specific pharmacological targets. The amide linkage not only contributes to the molecule’s solubility and stability but also opens up possibilities for further derivatization, enabling the creation of analogues with tailored properties. Such modifications are often explored in medicinal chemistry to optimize pharmacokinetic profiles, such as bioavailability, metabolic stability, and target specificity.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders, cancer, and inflammatory conditions. The structural features of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid make it a promising candidate for further investigation in this context. For instance, the fluorenyl group has been reported to enhance the binding affinity of certain drug candidates to their biological targets, while the amide functionalities can serve as hinges for optimizing receptor interactions.
One of the most compelling aspects of this compound is its potential role as a building block in the synthesis of more complex molecules. The presence of both protected and unprotected functional groups allows chemists to selectively modify different parts of the molecule without affecting others. This modular approach is particularly useful in drug discovery pipelines, where rapid iteration and optimization are essential for identifying lead compounds with desired therapeutic effects.
The pharmacological relevance of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid has not yet been fully explored, but preliminary studies suggest that it may exhibit properties useful in modulating enzyme activity or interacting with cellular receptors. For example, derivatives of fluorene-based compounds have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. Additionally, the amidic functionality could be exploited to design molecules that interact with ion channels or G-protein coupled receptors (GPCRs), which are key targets in many therapeutic areas.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the Fmoc group necessitates anhydrous conditions and precise control over reaction parameters to prevent side reactions. Similarly, the formation of the amide bond requires consideration of coupling reagents and catalysts that promote efficient peptide bond formation while minimizing racemization or other undesired byproducts.
From a computational chemistry perspective, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid presents an interesting challenge for modeling studies. The presence of multiple rotatable bonds and hydrogen bonding opportunities makes it a suitable candidate for molecular dynamics simulations aimed at understanding its conformational preferences and interactions with biological targets. Such simulations can provide valuable insights into how this compound might behave within a cellular environment, guiding experimental design and hypothesis generation.
The regulatory landscape for novel chemical entities like 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid is another critical consideration. While this compound does not fall under any specific hazardous or controlled substance classifications, it must still undergo rigorous safety assessments before being considered for clinical use. These assessments typically include toxicity studies, pharmacokinetic evaluations, and preliminary efficacy trials to ensure that it meets safety and efficacy standards set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).
In conclusion,4-3-(\\({\\(9H\\)-fluoren\\)-9\\)-yl\\)methoxycarbonyl\\}amino\\)heptanamidopentanoic acid (CAS No. 2171910\\)-83\\)-9 represents a fascinating chemical entity with potential applications in pharmaceutical research and development. Its unique structural features—combining a fluorenylmethoxycarbonyl group with an amide-modified heptanoic acid backbone—make it a versatile scaffold for further exploration. As research continues to uncover new therapeutic targets and synthetic methodologies,this compound may play an important role in shaping future treatments for various diseases.
2171910-83-9 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopentanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)